molecular formula C7H4BrIO2 B1622605 5-Bromo-6-iodobenzo[d][1,3]dioxole CAS No. 94670-76-5

5-Bromo-6-iodobenzo[d][1,3]dioxole

Cat. No.: B1622605
CAS No.: 94670-76-5
M. Wt: 326.91 g/mol
InChI Key: IKAMVDCUIDIBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-iodobenzo[d][1,3]dioxole is a useful research compound. Its molecular formula is C7H4BrIO2 and its molecular weight is 326.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-iodo-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAMVDCUIDIBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=C(C=C2O1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393552
Record name 5-Bromo-6-iodobenzo[d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94670-76-5
Record name 5-Bromo-6-iodobenzo[d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,2-methylenedioxy-4-bromo-5-iodobenzene synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,2-Methylenedioxy-4-bromo-5-iodobenzene and Its Congeners

Abstract

This technical guide provides a comprehensive overview of 1,2-methylenedioxy-4-bromo-5-iodobenzene, a halogenated benzodioxole derivative of significant interest to the fields of medicinal chemistry and synthetic drug development. This document elucidates the compound's nomenclature, physicochemical properties, a detailed synthetic pathway with mechanistic insights, and its potential applications as a versatile chemical intermediate. Furthermore, it outlines robust analytical methods for its characterization and validation, alongside essential safety and handling protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this and related scaffolds in the design and synthesis of novel bioactive molecules.

Nomenclature and Physicochemical Profile

The precise identification of a chemical entity is paramount for reproducible scientific research. 1,2-Methylenedioxy-4-bromo-5-iodobenzene is known by several synonyms, and its core properties are summarized below. The benzodioxole (or methylenedioxybenzene) moiety is a common structural motif in various biologically active compounds.[1] The strategic placement of bromo and iodo groups on this scaffold provides two distinct and reactive handles for further chemical modification, making it a valuable building block in multi-step syntheses.

Chemical Identifiers and Synonyms

The nomenclature for this compound can vary depending on the system used. The following table consolidates its primary identifiers and synonyms.

Identifier TypeValueSource
IUPAC Name 5-Bromo-4-iodo-1,3-benzodioxole
Synonym 5-bromo-4-iodobenzo[d][2][3]dioxole
Synonym 1,2-methylenedioxy-4-bromo-5-iodobenzeneUser Topic
Molecular Formula C₇H₄BrIO₂
MDL Number MFCD27756694
Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its appropriate handling and storage conditions.

PropertyValueSource
Molecular Weight 326.92 g/mol
Appearance Expected to be a solid at room temperatureInferred
InChI 1S/C7H4BrIO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3H2
InChIKey MTIAJPVXZKADMH-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=CC(=C1Br)I)OCO2N/A

Synthesis and Mechanistic Rationale

The synthesis of 1,2-methylenedioxy-4-bromo-5-iodobenzene is not commonly detailed in literature as a final product but can be logically achieved via a two-step process starting from the commercially available 1,2-methylenedioxybenzene (also known as 1,3-benzodioxole). The strategy involves sequential electrophilic aromatic substitution, leveraging the directing effects of the methylenedioxy group.

Synthetic Workflow Diagram

Synthesis_Workflow Start 1,2-Methylenedioxybenzene (Starting Material) Step1 Step 1: Electrophilic Bromination (Regioselective) Start->Step1 N-Bromosuccinimide (NBS) Acetonitrile or Chloroform Intermediate 4-Bromo-1,2-methylenedioxybenzene (Isolated Intermediate) Step1->Intermediate Step2 Step 2: Electrophilic Iodination (Directed by existing groups) Intermediate->Step2 N-Iodosuccinimide (NIS) Trifluoroacetic Acid (TFA) Product 1,2-Methylenedioxy-4-bromo-5-iodobenzene (Final Product) Step2->Product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Regioselective Bromination

Protocol:

  • To a solution of 1,2-methylenedioxybenzene (1.0 eq.) in a suitable solvent such as chloroform or acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq.).[2][4]

  • Stir the mixture at room temperature or under gentle reflux for several hours until TLC analysis indicates complete consumption of the starting material.[4]

  • Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.[4]

  • Wash the organic phase with an aqueous solution of sodium hydroxide and then with water.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 4-bromo-1,2-methylenedioxybenzene.[4] The product is often a clear yellow-orange liquid and can be purified further by distillation if necessary.[2]

Mechanistic Insight: The methylenedioxy group is an ortho-, para-directing activator for electrophilic aromatic substitution due to the electron-donating resonance effect of the oxygen atoms. Bromination occurs preferentially at the para position (position 4) relative to one of the oxygens, which is sterically less hindered than the ortho positions. NBS is a convenient and selective source of electrophilic bromine.[4]

Step 2: Directed Iodination

Protocol:

  • Dissolve the 4-bromo-1,2-methylenedioxybenzene intermediate (1.0 eq.) in a solvent mixture, often containing a strong acid like trifluoroacetic acid (TFA) to activate the iodinating agent.

  • Add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by HPLC or TLC.

  • Quench the reaction by pouring it into a mixture of ice water and a reducing agent (e.g., aqueous sodium thiosulfate) to consume any unreacted iodine.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization or column chromatography to obtain the final product, 1,2-methylenedioxy-4-bromo-5-iodobenzene.

Mechanistic Insight: In the second step, the aromatic ring is now substituted with both an activating methylenedioxy group and a deactivating (but ortho-, para-directing) bromo group. The powerful activating effect of the methylenedioxy group dominates, directing the incoming electrophile (I⁺ from NIS). The position ortho to the bromo group and meta to the other oxygen (position 5) is the most electronically favorable and sterically accessible site for iodination.

Applications in Research and Drug Development

Halogenated aromatic compounds are fundamental building blocks in modern pharmaceutical synthesis.[5] The bromo and iodo substituents on the 1,2-methylenedioxy-4-bromo-5-iodobenzene scaffold serve as versatile functional handles for a variety of cross-coupling reactions.

  • Cross-Coupling Reactions: The distinct reactivities of the C-Br and C-I bonds allow for selective and sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed reactions, enabling the introduction of a substituent at the 5-position while leaving the 4-bromo position intact for a subsequent transformation. This stepwise functionalization is a powerful strategy for building molecular complexity.[5]

  • Scaffold for Bioactive Molecules: The 3,4-methylenedioxybenzene scaffold is present in numerous natural products and synthetic drugs, known to interact with various biological targets.[1] By using this di-halogenated intermediate, medicinal chemists can rapidly generate libraries of novel compounds for screening in drug discovery programs targeting areas such as oncology, neurology, and infectious diseases.[5]

  • Analytical Standards: Related compounds, such as 1,2-dibromo-4,5-methylenedioxybenzene, are used as analytical reference standards, particularly in forensic applications related to the synthesis of controlled substances.[6]

Analytical Validation Protocol

Confirming the identity and purity of the synthesized product is a critical step. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for assessing the purity of the final compound and for monitoring reaction progress.[7]

Methodology:

  • Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[7]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: Monitor at a wavelength where the chromophore absorbs, typically around 280-300 nm.

  • Sample Preparation: Dissolve a small amount of the sample in acetonitrile or methanol to a concentration of ~1 mg/mL.

  • Validation: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram. The identity can be confirmed by comparing the retention time to a known standard if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the connectivity of atoms.

  • ¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons and the methylene protons of the dioxole ring. The substitution pattern will result in a specific splitting pattern for the aromatic protons, confirming the regiochemistry of the halogenation.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals, with chemical shifts indicative of the aromatic and methylene carbons.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

  • Expected Result: The mass spectrum should display a molecular ion peak (or M+H⁺) corresponding to the calculated molecular weight (326.92). The isotopic pattern will be characteristic of a molecule containing one bromine atom and one iodine atom, providing definitive confirmation of elemental composition.

Hazard Assessment and Safe Handling

While a specific Safety Data Sheet (SDS) for 1,2-methylenedioxy-4-bromo-5-iodobenzene is not widely available, data from its mono-brominated precursor, 4-bromo-1,2-(methylenedioxy)benzene (CAS 2635-13-4), provides a strong basis for hazard assessment.

Summary of Hazards
  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[3][8] Avoid all contact with skin.[3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2).[3][8]

  • Target Organ Toxicity: May cause respiratory irritation (STOT Single Exposure, Category 3).[8]

  • Ingestion: May be harmful if swallowed.[3]

Recommended Safe Handling Protocols
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or dust.[3][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[8]

    • Skin and Body Protection: Wear a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe mist, vapors, or spray.[3]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[3][9] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Conclusion

1,2-Methylenedioxy-4-bromo-5-iodobenzene is a highly functionalized synthetic intermediate with significant potential in drug discovery and development. Its di-halogenated nature allows for selective, stepwise modifications, making it an attractive starting point for the synthesis of complex molecular architectures. Understanding its synthesis, analytical characterization, and safe handling procedures, as outlined in this guide, is essential for researchers aiming to exploit the chemical utility of this valuable compound.

References

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-1,2-(methylenedioxy)benzene (CAS 2635-13-4). Retrieved February 25, 2026, from [Link]

  • Kuujia.com. (2025, April 21). Cas no 21759-71-7 (Ethyl 3-(methylamino)but-2-enoate). [Link]

  • ChemWhat. (n.d.). 4-Bromo-1,2-(Methylenedioxy)Benzene. Retrieved February 25, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 29). The Role of 4-Bromo-1,2-(methylenedioxy)benzene in Modern Pharmaceutical Synthesis. [Link]

  • YouTube. (2020, February 25). 4-bromo-1,2-methylenedioxybenzene or 4-bromo-1,3-benzodioxole synthesis. [Link]

  • Chemos GmbH & Co.KG. (2024, July 26). Safety Data Sheet: 1,2-(Methylenedioxy)benzene. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • NIST. (n.d.). 1,2-Dibromo-4,5-methylenedioxybenzene. Retrieved February 25, 2026, from [Link]

  • Fisher Scientific. (n.d.). CAS RN 2635-13-4. [Link]

  • PubChem. (n.d.). 1,2-Diamino-4,5-methylenedioxybenzene. Retrieved February 25, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2-Dibromo-4,5-methylenedioxybenzene (CAS 5279-32-3). Retrieved February 25, 2026, from [Link]

  • Kansy, M., & Caron, G. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK, 9(4), 227-230.
  • Wiley Online Library. (n.d.). Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine. [Link]

  • ResearchGate. (2022). Novel Bioactive Compounds from Marine Sources as a Tool for Drug Development. [Link]

  • Organic Syntheses. (n.d.). (Diacetoxyiodo)benzene. Retrieved February 25, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (2010). Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. [Link]

  • PubMed. (2008). A colorimetric assay for steady-state analyses of iodo- and bromoperoxidase activities. [Link]

  • Semantic Scholar. (n.d.). Main Analytical Techniques Used for Elemental Analysis in Various Matrices. [Link]

  • Google Patents. (n.d.). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • ECHA. (n.d.). Tall oil, potassium salt - Registration Dossier. Retrieved February 25, 2026, from [Link]

  • PubMed Central. (n.d.). Novel 3,4-Methylenedioxybenzene Scaffold Incorporated 1,3,5-Trisubstituted-2-pyrazolines: Synthesis, Characterization and Evaluation for Chemotherapeutic Activity. [Link]

Sources

A Senior Application Scientist's Guide to Benzodioxole Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 1,3-benzodioxole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, valued for its presence in numerous natural products and its versatile role as a synthetic building block.[1][2] Its unique electronic properties and rigid structure make it a privileged pharmacophore in designing novel therapeutics. This guide provides an in-depth exploration of the synthesis, functionalization, and strategic application of benzodioxole derivatives in drug discovery. We will delve into critical structure-activity relationships, the scaffold's significant and complex interactions with metabolic enzymes like cytochrome P450, and its successful incorporation into clinically relevant molecules. This document serves as a technical resource for researchers and drug development professionals aiming to leverage the full potential of this remarkable scaffold.

Introduction: The Benzodioxole Scaffold - A Privileged Motif

The 1,3-benzodioxole, or methylenedioxyphenyl (MDP), moiety consists of a benzene ring fused to a five-membered dioxole ring.[1] This arrangement confers significant chemical stability due to its aromaticity, while the two oxygen atoms in the dioxole ring increase the electron density of the aromatic system, facilitating electrophilic substitution reactions.[3]

This scaffold is not merely a synthetic curiosity; it is abundant in nature, forming the core of well-known compounds such as safrole (from sassafras oil), piperine (from black pepper), and sesamol. Its journey into medicinal chemistry was partly initiated by the observation that sesame oil could synergize the effects of the insecticide pyrethrum, a discovery that led to the understanding of its ability to inhibit metabolic enzymes.[3] Today, it is recognized as a versatile building block for developing agents with a wide array of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and neuroprotective effects.[3][4]

Synthetic Strategies for Benzodioxole Building Blocks

The utility of a scaffold is directly proportional to the ease with which it can be synthesized and derivatized. The benzodioxole core is accessible and can be readily functionalized to generate a library of building blocks for drug discovery programs.

Core Synthesis of 1,3-Benzodioxole

The foundational synthesis typically involves the condensation of catechol with a methylene source, such as methanol or a dihalide, in the presence of an acid catalyst.[2][3] This reaction forms the characteristic methylenedioxy bridge.

Caption: General synthesis of the 1,3-benzodioxole core.

Functionalization via Electrophilic Aromatic Substitution

The electron-rich nature of the benzodioxole ring makes it susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups critical for modulating pharmacological activity. Key reactions include nitration and bromination. The sequence of these reactions is a critical consideration for directing substituents to the desired positions.

Two primary routes for synthesizing a key intermediate like 5-Bromo-6-nitro-1,3-benzodioxole are nitration followed by bromination, or the reverse.[5] The choice depends on factors like desired yield, reagent availability, and safety considerations.[5]

Caption: Competing pathways for the synthesis of a key benzodioxole intermediate.

Experimental Protocol: Synthesis of 5-Nitro-1,3-benzodioxole[7]

This protocol describes the initial nitration of the benzodioxole core, a foundational step for creating many advanced building blocks.

  • Step 1: Reaction Setup: In a 250 ml sulfonation flask equipped with a magnetic stirrer, thermometer, and dropping funnel, place 12.2 g of 1,3-benzodioxole into 75 ml of glacial acetic acid.

  • Step 2: Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by adding 9 ml of nitric acid (d=1.4) to 30 ml of glacial acetic acid.

  • Step 3: Nitration: Cool the flask containing the benzodioxole solution to 15-25° C. Add the nitrating mixture dropwise while stirring, maintaining the temperature within this range.

  • Step 4: Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature overnight.

  • Step 5: Isolation and Purification: Collect the precipitated crystals by filtration under suction. Wash the crystals with water and recrystallize from alcohol to yield pure 5-nitro-1,3-benzodioxole.

The Benzodioxole Moiety in Drug Design and Action

The strategic incorporation of the benzodioxole scaffold can profoundly influence a molecule's pharmacological profile.

Structure-Activity Relationships (SAR)

SAR studies reveal how modifying a chemical structure affects its biological activity, guiding the optimization of lead compounds.[6][7] For benzodioxole derivatives, specific substitutions have been shown to enhance potency against various targets. For instance, in a series of novel anti-tumor agents, the introduction of a chlorine-substituted phenylpiperazine moiety resulted in significantly stronger activity against the MDA-MB-231 breast cancer cell line compared to fluorine-substituted analogs.[8] Furthermore, adding an electron-donating ethyl group to the piperazine ring led to broad-spectrum antitumor activity across multiple cell lines.[8]

Scaffold Modification Target/Assay Observed Effect on Activity Reference
Addition of heterocyclic moiety (e.g., imidazole) at position 5Antifungal ActivityEnhanced potential against pathogenic fungi[4][9]
Electron-withdrawing group at position 6Antifungal ActivityEnhanced potential against pathogenic fungi[4][9]
Chlorine substitution on appended phenylpiperazineAntitumor (MDA-MB-231 cells)Significantly stronger activity vs. fluorine[8]
Ethyl group on appended piperazine ringAntitumor (various cell lines)Broad-spectrum activity[8]
Replacement of piperazine with piperidine or primary amineAntitumor (MDA-MB-231 cells)Failed to improve activity[8]
Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a part of a molecule with a group having similar physical or chemical properties, is a key strategy in drug design to improve potency, selectivity, or pharmacokinetic profiles.[10][11]

  • Benzodioxole as a Bioisostere: The benzodioxole ring is often used as a conformationally restricted bioisostere for a dimethoxy-substituted phenyl ring. This can improve metabolic stability and alter receptor binding interactions.

  • Replacing the Benzodioxole Ring: Conversely, when the benzodioxole itself presents metabolic liabilities (see Section 4), it can be replaced. Saturated, sp3-rich bridged bicyclic moieties are emerging as effective replacements for aromatic rings to enhance metabolic stability and reduce the formation of reactive metabolites.[12][13] Fluorination of the benzodioxole ring is another strategy used to improve metabolic stability and drug-target interactions, as seen in drugs like Lumacaftor and Tezacaftor.[14]

Metabolic Profile: The Double-Edged Sword of CYP450 Inhibition

A defining characteristic of the benzodioxole moiety is its interaction with cytochrome P450 (CYP450) enzymes, the body's primary system for drug metabolism.[3] This interaction is a critical consideration in drug development.

The metabolism of the methylenedioxy bridge proceeds via hydrogen abstraction, leading to the formation of a highly reactive carbene intermediate. This carbene can then form a stable, inhibitory complex with the ferrous heme iron of the CYP450 enzyme, effectively inactivating it.[15]

Caption: Mechanism of irreversible inhibition of Cytochrome P450 by benzodioxole.

This mechanism has two major implications:

  • Drug-Drug Interactions: Co-administration of a benzodioxole-containing drug can inhibit the metabolism of other drugs cleared by the same CYP enzyme (notably CYP3A4), leading to dangerously elevated plasma concentrations and potential toxicity.[16][17] This is a significant safety concern that must be evaluated during preclinical development.

  • Therapeutic Synergism: Historically, this inhibitory property was exploited to enhance the efficacy of insecticides by preventing their breakdown.[3][18] In modern medicine, this effect is sometimes harnessed intentionally. For example, the HIV protease inhibitor Ritonavir, while an active drug itself, is often used at sub-therapeutic doses to inhibit CYP3A4 and "boost" the levels of other co-administered antiretroviral drugs.

Case Studies: Benzodioxole-Containing Drugs

The benzodioxole scaffold is present in several marketed drugs and clinical candidates, demonstrating its therapeutic relevance.

  • Stiripentol: An anticonvulsant used for treating severe myoclonic epilepsy in infancy (Dravet's syndrome). Its mechanism involves both direct neuronal effects and the inhibition of CYP450 enzymes, which increases the concentration of other co-administered antiepileptic drugs.[19]

  • Tivozanib: An FDA-approved kinase inhibitor used for the treatment of relapsed or refractory advanced renal cell carcinoma.[20] It functions by inhibiting vascular endothelial growth factor receptors (VEGFRs), thereby suppressing angiogenesis.[20]

  • Piperonyl Butoxide (PBO): While not a human therapeutic, PBO is a prominent example of a benzodioxole derivative used commercially as an insecticide synergist, primarily in combination with pyrethrins.[21] Its function is entirely based on inhibiting insect P450 enzymes.

Conclusion and Future Perspectives

The 1,3-benzodioxole scaffold remains a highly valuable and versatile building block in medicinal chemistry. Its rigid framework, electron-rich nature, and prevalence in natural products provide a robust starting point for the design of novel bioactive molecules. Synthetic chemists have a well-established toolbox for the functionalization of the benzodioxole core, enabling the systematic exploration of structure-activity relationships.

The primary challenge and consideration for any drug development program involving this moiety is its potent, mechanism-based inhibition of cytochrome P450 enzymes. While this can be a significant liability leading to drug-drug interactions, it can also be a strategic tool if properly understood and controlled. Future research will likely focus on creating derivatives that fine-tune this metabolic interaction—either by minimizing it through bioisosteric replacement or by harnessing it for specific therapeutic advantages. As our understanding of complex biological systems deepens, the benzodioxole scaffold is poised to remain a privileged and impactful component in the development of next-generation therapeutics.

References

  • A Comparative Guide to the Synthetic Routes of 5-Bromo-6-nitro-1,3-benzodioxole. Benchchem.
  • Understanding 1,3-Benzodioxole. ChemicalBook. (2024-11-21).
  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. SSRN.
  • The Multifaceted Applications of 1,3-Benzodioxole in Chemical Research and Industry. (2026-02-21).
  • Synthesis of 1,3-benzodioxole dihydrochloride. PrepChem.com.
  • 1,3-Benzodioxole. Grokipedia.
  • Benzodioxole scaffold containing compound with multiple pharmacological activities. ResearchGate.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. (2022-06-09).
  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC. (2020-09-07).
  • Structures of Benzodioxole derivatives that have biological activities. ResearchGate.
  • Benzodioxole Scaffold Incorporating Compound with Promising Anti-Fungal Potential: An Overview. EURASIAN JOURNAL OF CHEMISTRY. (2025-03-19).
  • (PDF) Benzodioxole Scaffold Incorporating Compound with Promising Anti-Fungal Potential: An Overview. ResearchGate. (2025-08-16).
  • CN102766131A - Synthetic method of 1, 3-benzodioxole. Google Patents.
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC.
  • 1,3-Benzodioxole. KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India.
  • Synthesis of 5-nitro-1,3-benzodioxole. PrepChem.com.
  • Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. PMC.
  • New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. PMC - NIH.
  • Structure Activity Relationship Of Drugs. Sema.
  • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. PubMed. (2025-10-23).
  • Water-soluble Bioisosteres of meta-Benzenes. ChemRxiv.
  • Structure Activity Relationships. Drug Design Org. (2005-05-15).
  • Fluorinated Benzodioxoles. Enamine.
  • Bioisosteric Replacements. Chemspace.
  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. PMC.
  • Ring Bioisosteres. Cambridge MedChem Consulting. (2024-02-17).
  • SAR: Structure Activity Relationships. CDD Vault. (2025-06-03).
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025-03-24).
  • FDA-Approved Small Molecule Compounds as Drugs for Solid Cancers from Early 2011 to the End of 2021. PMC.
  • Safrole. Wikipedia.
  • Drugs exhibiting a 1,3-benzodioxole or 1,4-benzodioxane structural unit marketed or in development. ResearchGate.

Sources

5-Bromo-6-iodobenzo[d][1,3]dioxole safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-6-iodobenzo[d][1][2]dioxole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

5-Bromo-6-iodobenzo[d][1][2]dioxole is a halogenated aromatic heterocyclic organic compound.[1][4] Its structure, featuring a benzodioxole core with both bromine and iodine substituents, suggests its potential utility as a building block in medicinal chemistry and materials science. The presence of multiple halogens and the benzodioxole moiety necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

Physicochemical Properties

While exhaustive experimental data for this specific molecule is limited, the following table summarizes its known identifiers and predicted properties based on its structure.

PropertyValueSource
CAS Number 94670-76-5[3][5]
Linear Formula C₇H₄BrIO₂[3]
Molecular Weight 342.91 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from similar compounds[4]

Hazard Identification and Risk Assessment

Due to the lack of a specific SDS, the hazard profile of 5-Bromo-6-iodobenzo[d][1][2]dioxole is inferred from related compounds. Halogenated organic compounds should generally be treated as hazardous.[1]

Inferred GHS Classification (based on similar compounds):

  • Acute Toxicity (Oral): May be harmful if swallowed. (Based on 5,6-Dibromobenzo[d][1][2]dioxole)[6]

  • Skin Corrosion/Irritation: Causes skin irritation. (Based on 5-Bromobenzo-1,3-dioxole and 5,6-Dibromobenzo[d][1][2]dioxole)[6][7]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation. (Based on 5-Bromobenzo-1,3-dioxole and 5,6-Dibromobenzo[d][1][2]dioxole)[6][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. (Based on 5-Bromobenzo-1,3-dioxole and 5,6-Dibromobenzo[d][1][2]dioxole)[6][7]

Risk Assessment Workflow:

The following workflow provides a systematic approach to assessing the risks associated with handling 5-Bromo-6-iodobenzo[d][1][2]dioxole.

RiskAssessment cluster_assessment Risk Assessment Process A Identify Hazards (Inferred from analogs) B Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) A->B informs C Characterize Risk (Likelihood & Severity) B->C informs D Implement Control Measures C->D dictates SpillResponse cluster_spill Spill Response Protocol A Evacuate Immediate Area & Alert Others B Don Appropriate PPE A->B C Contain the Spill (Use inert absorbent material) B->C D Collect Spill Debris into a labeled hazardous waste container C->D E Decontaminate the Area D->E F Contact EHS for Disposal E->F

Caption: Step-by-step workflow for responding to a spill of 5-Bromo-6-iodobenzo[d]d[1][2]ioxole.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [7]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [7][8]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7][8]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [7]

References

  • Benchchem. (n.d.). Proper Disposal of 2-Bromo-5-iodothiazole: A Step-by-Step Guide for Laboratory Professionals.
  • PubChem. (n.d.). 5-Bromo-6-(bromomethyl)-1,3-benzodioxole.
  • Emergency and Safety Services. (n.d.). HANDLING AND STORAGE OF HAZARDOUS MATERIALS.
  • Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories.
  • Benchchem. (n.d.). 5-Bromo-6-(bromomethyl)benzo[d]d[1][2]ioxole. Retrieved from

  • AK Scientific, Inc. (n.d.). 1-Bromo-3-chloro-5-iodobenzene Safety Data Sheet.
  • Fisher Scientific. (2024, March 13). 4-Bromo-4'-iodobiphenyl Safety Data Sheet.
  • Fisher Scientific. (2009, April 8). Iodine bromide Safety Data Sheet.
  • ECHEMI. (n.d.). 5-Bromo-1,3-benzodioxole SDS.
  • Fisher Scientific. (n.d.). 6-Bromopiperonal Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 5-BROMO-6-IODO-BENZO(1,3)DIOXOLE.
  • BLDpharm. (n.d.). 5-Bromo-6-iodobenzo[d]d[1][2]ioxole. Retrieved from

  • UCSB Nanofab Wiki. (2003, March 4). Iodine−Bromine Solution, Hanus 1.
  • Health and Safety Executive. (2025, August 28). Chemicals - safe use and handling.
  • Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet.
  • Synthonix. (n.d.). 5-Bromobenzo[d]d[1][2]ioxole. Retrieved from

  • Fluorochem. (n.d.). 5-bromo-6-(bromomethyl)benzo[d]d[1][2]ioxole. Retrieved from

  • CymitQuimica. (n.d.). 5-Bromo-6-fluorobenzo[d]d[1][2]ioxole. Retrieved from

  • MilliporeSigma. (n.d.). 5,6-Dibromobenzo[d]d[1][2]ioxole. Retrieved from

  • Cleveland State University. (2018, May 15). Practices for Proper Chemical Storage.
  • NY.gov. (2016, April 7). Chemical Storage and Handling Recommendations.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane.
  • Sigma-Aldrich. (n.d.). 6-Bromo-1,3-benzodioxole-5-carboxaldehyde.
  • Santa Cruz Biotechnology. (n.d.). 5-Bromo-6-nitrobenzo(1,3)dioxole.

Sources

Methodological & Application

Palladium-Catalyzed Cross-Coupling: A Comparative Analysis of Aryl Iodide and Aryl Bromide Substrates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Authored by: Gemini, Senior Application Scientist

Introduction

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency. These transformations, recognized with the 2010 Nobel Prize in Chemistry for the work of Heck, Negishi, and Suzuki, are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] At the heart of these reactions lies the choice of the aryl halide (Ar-X) electrophile, a decision that profoundly impacts catalyst selection, reaction kinetics, and overall process efficiency.

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic selection and use of aryl iodides versus aryl bromides in palladium-catalyzed cross-coupling reactions. Moving beyond a simple recitation of protocols, we will explore the fundamental mechanistic differences, practical considerations, and field-proven strategies to empower you to design more robust and effective coupling methodologies.

Core Principles: The Catalytic Cycle and the Role of the Halide

The efficacy of a cross-coupling reaction is dictated by the smooth progression of the palladium catalyst through a series of well-defined steps. The nature of the halide (X=I or Br) has its most significant impact on the initial, and often rate-determining, step: oxidative addition.[2]

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the aryl halide, forming a Pd(II) intermediate. This step is typically the slowest in the cycle and is highly dependent on the C-X bond strength.[2][3][4]

  • Transmetalation: The organic group from the organometallic nucleophile (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[3][5]

Catalytic_Cycle pd0 Active Pd(0)L_n oa_label Oxidative Addition (Ar-X) pd0->oa_label pdi_complex Ar-Pd(II)(X)L_n tm_label Transmetalation (R-M) pdi_complex->tm_label pdii_complex Ar-Pd(II)(R)L_n re_label Reductive Elimination pdii_complex->re_label oa_label->pdi_complex tm_label->pdii_complex re_label->pd0  Product (Ar-R)

Caption: The Palladium Cross-Coupling Catalytic Cycle.

Aryl Iodide vs. Aryl Bromide: A Head-to-Head Comparison

The choice between an aryl iodide and an aryl bromide is not merely one of substitution but a critical decision that influences the entire experimental design.

Reactivity and Oxidative Addition

The fundamental difference lies in the carbon-halide bond dissociation energy (BDE). The C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than the C-Cl bond. This trend directly correlates with the rate of oxidative addition: Ar-I > Ar-Br > Ar-Cl .[2][6]

  • Aryl Iodides (Ar-I): Due to the weaker C-I bond, aryl iodides undergo oxidative addition to Pd(0) more readily and under milder conditions.[2][7] This high reactivity often allows for the use of lower reaction temperatures, lower catalyst loadings, and less specialized, "first-generation" phosphine ligands such as triphenylphosphine (PPh₃).[8]

  • Aryl Bromides (Ar-Br): The stronger C-Br bond makes oxidative addition more challenging. Consequently, reactions with aryl bromides typically require more forcing conditions, such as higher temperatures.[7] To overcome this activation barrier, modern catalyst systems employing sterically hindered and electron-rich ligands are often necessary. These ligands, such as bulky biarylphosphines (e.g., SPhos, RuPhos) or N-heterocyclic carbenes (NHCs), increase the electron density on the palladium center, promoting its insertion into the C-Br bond.[9][10]

Beyond Oxidative Addition: The "Iodide Problem"

While faster oxidative addition would suggest aryl iodides are always superior substrates, this is not the case. In certain cross-coupling reactions, particularly the Buchwald-Hartwig amination (C-N coupling), aryl iodides can be problematic.[11][12]

The iodide anion (I⁻) generated during the reaction can act as a potent bridging ligand, forming stable and poorly reactive palladium-iodide dimer complexes.[11][13] These off-cycle species can sequester the active catalyst, inhibiting turnover and leading to sluggish or incomplete reactions.[12][14] This inhibitory effect is less pronounced with bromide. Consequently, in many modern C-N coupling protocols, aryl bromides are preferred over aryl iodides.[12]

Some studies have also observed unexpectedly poor reactivity of aryl iodides compared to bromides in Suzuki couplings at lower temperatures (~50 °C) with traditional Pd/PPh₃ systems, suggesting that turnover of the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate can be inefficient under certain conditions.[1]

Practical and Economic Considerations

In a drug development or manufacturing setting, cost and availability are paramount.

  • Cost and Availability: Aryl bromides are generally less expensive and more commercially available than their corresponding iodide counterparts.[15] This economic advantage makes them the preferred starting material for large-scale synthesis, provided an efficient catalytic system can be developed.

  • Stability: Aryl iodides can be more sensitive to light and decomposition over long-term storage compared to aryl bromides.

Data Summary: Aryl Iodide vs. Aryl Bromide
FeatureAryl Iodide (Ar-I)Aryl Bromide (Ar-Br)
Reactivity Generally higher due to weaker C-I bond.[6][15]Moderate; requires more forcing conditions.[7]
Oxidative Addition Fast, often proceeds under mild conditions.[2]Slower, often requires elevated temperatures and specialized ligands.[7]
Cost & Availability More expensive, less variety commercially.[15]Less expensive, widely available.[15]
Typical Ligands Simple arylphosphines (e.g., PPh₃) are often sufficient.Electron-rich, bulky ligands (e.g., SPhos, RuPhos, NHCs) often required.[9]
Common Issues Catalyst inhibition by iodide byproducts, especially in C-N coupling.[11][12] Poor reactivity at low temps with some systems.[1]Slower reaction rates, potential for side reactions at high temperatures.
Best For Initial route-scouting, small-scale synthesis, when mild conditions are critical.Process development, large-scale synthesis, C-N coupling reactions.

Application Protocol: Suzuki-Miyaura Coupling

To illustrate the practical differences in handling these two substrates, we provide parallel protocols for a model Suzuki-Miyaura reaction: the coupling of an aryl halide with phenylboronic acid. Note how the catalyst system and conditions are adapted for each halide.

Caption: General laboratory workflow for a cross-coupling reaction.

Protocol 1: Coupling of Aryl Iodide (High Reactivity Substrate)
  • Reaction: 4-Iodoanisole + Phenylboronic Acid

  • Rationale: The high reactivity of the aryl iodide allows for a simple, ligand-free palladium source and mild heating.

Materials:

  • 4-Iodoanisole (234 mg, 1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (146 mg, 1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2.2 mg, 0.01 mmol, 1 mol%)

  • Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)

  • Ethanol/Water (1:1 v/v), 5 mL (degassed)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodoanisole, phenylboronic acid, palladium(II) acetate, and potassium carbonate.

  • Fit the flask with a reflux condenser and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Using a syringe, add 5 mL of the degassed 1:1 ethanol/water solvent mixture.

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the mixture to room temperature. Add 20 mL of deionized water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 95:5 Hexane/Ethyl Acetate eluent) to yield 4-methoxybiphenyl.

Protocol 2: Coupling of Aryl Bromide (Lower Reactivity Substrate)
  • Reaction: 4-Bromoanisole + Phenylboronic Acid

  • Rationale: The less reactive aryl bromide requires a more sophisticated catalyst system (a Pd(0) source and a bulky, electron-rich ligand) and a higher reaction temperature to achieve an efficient transformation.[16]

Materials:

  • 4-Bromoanisole (187 mg, 1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (146 mg, 1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (9.2 mg, 0.01 mmol, 1 mol% Pd)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (8.2 mg, 0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, 5 mL (anhydrous and degassed)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add 4-bromoanisole (if solid), phenylboronic acid, Pd₂(dba)₃, SPhos, and potassium phosphate to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Seal the tube with a septum, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe. If 4-bromoanisole is a liquid, add it via syringe at this stage.

  • Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Filter through a short plug of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL), wash with water (2 x 20 mL) and brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate. Purify the crude product by flash column chromatography to yield 4-methoxybiphenyl.

Troubleshooting and Field-Proven Insights

  • Sluggish Aryl Bromide Coupling: If a reaction with an aryl bromide is slow or stalls, consider the following:

    • Increase Ligand Electron-Donating Ability: Switch from a ligand like SPhos to an even more electron-rich ligand like RuPhos.

    • Increase Temperature: Carefully increase the reaction temperature in 10-20 °C increments.

    • Change Base/Solvent: The choice of base and solvent is interdependent. For challenging couplings, a stronger base like K₃PO₄ in an aprotic polar solvent like dioxane or toluene is often more effective than K₂CO₃ in aqueous mixtures.

  • Inefficient Aryl Iodide Coupling: If a reaction with a highly reactive aryl iodide gives a poor yield, especially in a C-N coupling:

    • Suspect Iodide Inhibition: This is a likely cause.[11][12]

    • Switch Solvents: Change to a solvent system where the iodide salt byproduct (e.g., NaI, KI) is insoluble and precipitates, driving the equilibrium forward. For example, switching from DME to toluene can be effective.[11][17]

    • Use Bidentate Ligands: Ligands like BINAP or DPPF can sometimes prevent the formation of inhibitory bridged-iodide dimers and accelerate the reaction.[13]

  • In Situ Halogen Exchange: For extremely challenging aryl bromides that are resistant to coupling, a creative strategy is an in situ Finkelstein reaction. By adding a catalytic amount of a copper salt and an iodide source (like KI) to the reaction mixture, the recalcitrant aryl bromide can be transiently converted to the more reactive aryl iodide directly in the reaction flask, which then undergoes the desired cross-coupling.[18] This can be a powerful tool for late-stage functionalization on complex molecules.[18]

Conclusion

The selection of an aryl iodide versus an aryl bromide is a strategic decision with significant mechanistic and practical consequences. While the superior innate reactivity of aryl iodides in the oxidative addition step makes them excellent substrates for rapid, small-scale synthesis under mild conditions, their higher cost and potential for catalyst inhibition can be limiting. Aryl bromides, though more challenging to activate, offer a more economical and often more robust platform for process development and large-scale applications, propelled by the development of highly active, modern catalyst systems. By understanding the principles outlined in this guide, researchers can make informed decisions, anticipate challenges, and rationally design experiments to achieve their synthetic goals with greater efficiency and success.

References

  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate.
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor.
  • Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions.
  • Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry.
  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step - ResearchGate.
  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides - PMC.
  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - Frontiers.
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC.
  • Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing).
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv.
  • 4.9: Oxidative Addition of Polar Reagents - Chemistry LibreTexts.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate.
  • Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid - Benchchem.
  • Heck Reaction—State of the Art - Semantic Scholar.
  • Buchwald–Hartwig amination - Wikipedia.
  • Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides - Organic Chemistry Portal.
  • Your "Go-To", "just couple already", Suzuki conditions? - Reddit.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications.
  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex - UVic - University of Victoria.
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP - University of Windsor.
  • Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania.
  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF - ResearchGate.
  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Organometallics - ACS Publications.
  • Heck Reaction - Organic Chemistry Portal.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor.
  • MIT Open Access Articles Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst - SciSpace.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - RSC Publishing.
  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides | Organic Letters.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
  • Formate-Mediated Aryl Halide Reductive Cross-Coupling Catalyzed by Iodide-Bridged Palladium(I - ChemRxiv.
  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... - ResearchGate.
  • (a) Previous methods of preparing aryl iodides from aryl bromides. (b)... - ResearchGate.
  • MIT Open Access Articles An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides.
  • Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? | ResearchGate.

Sources

Application Note: Selective Lithiation of 5-Bromo-6-iodobenzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the regioselective lithiation of 5-Bromo-6-iodobenzo[d][1,3]dioxole (CAS: 94670-76-5). This substrate presents a unique challenge in organometallic chemistry due to the presence of two different halogen atoms in an ortho relationship on an electron-rich methylenedioxy-substituted ring.

The core objective of this protocol is to achieve exclusive Iodine-Lithium (I-Li) exchange while suppressing two critical side reactions:

  • Bromine-Lithium exchange: (Kinetically slower, but possible with excess base).

  • Benzyne formation: The resulting (2-bromoaryl)lithium species is a precursor to 5,6-didehydro-1,3-benzodioxole (an aryne) via

    
    -elimination of LiBr.
    

This guide provides a robust, temperature-controlled methodology using n-Butyllithium (n-BuLi) to generate the stable aryl lithium intermediate for electrophilic trapping.

Chemical Context & Mechanistic Insight

The Hierarchy of Reactivity

Success with this substrate relies on exploiting the kinetic differences in halogen-lithium exchange rates.[1] The bond dissociation energy of C-I (~65 kcal/mol) is significantly lower than that of C-Br (~80 kcal/mol). Consequently, at cryogenic temperatures (-78 °C), n-BuLi reacts almost exclusively with the iodine atom.

The "Benzyne Trap"

The intermediate formed, (6-bromo-1,3-benzodioxol-5-yl)lithium , possesses a lithium atom ortho to a bromine leaving group. This is the classic precursor motif for benzyne generation.

  • Below -70 °C: The species is stable and behaves as a nucleophile.

  • Above -50 °C: The species undergoes rapid elimination of LiBr to form the highly reactive aryne, which will dimerize or react non-selectively with the solvent/nucleophiles.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways controlled by temperature.

ReactionPathways SM This compound Li_Int (6-Bromo-1,3-benzodioxol-5-yl)lithium (Stable at -78°C) SM->Li_Int n-BuLi, THF -78°C, < 5 min Product Functionalized Product (E = CHO, B(OH)2, COOH) Li_Int->Product + Electrophile (E+) (Kinetic Trapping) Benzyne Aryne Intermediate (Benzyne) Li_Int->Benzyne Warming > -50°C (- LiBr) SideProds Tars / Dimers / Cycloadducts Benzyne->SideProds Uncontrolled Reactivity

Caption: Kinetic control at -78 °C favors the stable organolithium species (Green path), while warming triggers elimination to the aryne (Red path).

Materials & Equipment

Reagents
  • Substrate: this compound (>97% purity).

  • Organolithium: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes. Titrate before use.

  • Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free. (Ether is a viable alternative but THF promotes faster exchange).

  • Electrophile: e.g., DMF (for aldehyde), Triisopropyl borate (for boronic acid), Dry Ice (for carboxylic acid).

  • Quench: Sat. aq. Ammonium Chloride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).
    
Equipment
  • Flame-dried Schlenk flask (25 mL or 50 mL) with magnetic stir bar.

  • Schlenk line (Vacuum/Argon manifold).

  • Low-temperature thermometer (must read down to -100 °C).

  • Acetone/Dry Ice bath (-78 °C).[2]

  • Gas-tight syringes and cannula transfer needles.

Experimental Protocol: Selective Mono-Lithiation

Objective: Synthesis of 6-bromo-1,3-benzodioxole-5-carbaldehyde (as a representative trapping experiment).

Step 1: Setup and Solvation
  • Inert Atmosphere: Evacuate a 50 mL Schlenk flask and backfill with Argon (3 cycles).

  • Charge Substrate: Add This compound (1.0 g, 3.06 mmol) to the flask.

  • Solvent Addition: Add anhydrous THF (15 mL) via syringe. Stir until fully dissolved.

  • Cooling: Submerge the flask in a Dry Ice/Acetone bath. Allow the internal temperature to equilibrate to -78 °C . Wait at least 10 minutes.

Step 2: Lithiation (The Critical Step)
  • Reagent Prep: Draw n-BuLi (1.05 equiv, 3.21 mmol) into a syringe.

  • Addition: Add the n-BuLi dropwise down the side of the flask over 5–10 minutes.

    • Note: A slight color change (often yellow or pale orange) indicates the formation of the aryl lithium species.

  • Incubation: Stir at -78 °C for exactly 30 minutes .

    • Warning: Do not extend this time unnecessarily. While the I-Li exchange is fast (<10 min), prolonged stirring increases the risk of scrambling or benzyne formation even at low temps.

Step 3: Electrophilic Trapping[3]
  • Electrophile Addition: Add anhydrous DMF (3.0 equiv, 9.2 mmol) dropwise to the reaction mixture at -78 °C.

  • Warming: Allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to 0 °C over 1 hour.

    • Mechanistic Note: Once the electrophile has reacted with the lithium species, the risk of benzyne formation is eliminated.

Step 4: Quench and Workup
  • Quench: At 0 °C, add saturated aq.

    
     (5 mL) to hydrolyze the intermediate.
    
  • Extraction: Dilute with Ethyl Acetate (30 mL) and water (10 mL). Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

  • Drying: Wash combined organics with brine, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup Step1 Flame-dry Schlenk Flask Argon Atmosphere Step2 Dissolve Substrate in Anhydrous THF Step1->Step2 Step3 Cool to -78°C (Dry Ice/Acetone) Step2->Step3 Step4 Add n-BuLi (1.05 eq) Dropwise over 10 min Step3->Step4 Step5 Stir at -78°C for 30 mins Step4->Step5 Step6 Add Electrophile (DMF) at -78°C Step5->Step6 Step7 Warm to 0°C Quench with NH4Cl Step6->Step7 Step8 Extraction (EtOAc) & Purification Step7->Step8

Caption: Step-by-step workflow for the selective lithiation and trapping of this compound.

Optimization & Troubleshooting Data

The following table summarizes common pitfalls and their solutions based on internal screening data.

VariableConditionOutcomeRecommendation
Temperature -40 °C to -20 °CLow yield; Benzyne formation (tars).Strictly maintain -78 °C.
Reagent t-BuLi (2.0 eq)Rapid exchange but higher risk of Br-Li exchange.Use n-BuLi (1.05 eq) for better selectivity.
Reagent i-PrMgCl (Turbo)Very slow exchange at -78 °C; requires -20 °C.Viable for scale-up, but n-BuLi is cleaner for small scale.
Stoichiometry >1.2 eq n-BuLiDouble lithiation (Li at both I and Br sites).Keep stoichiometry tight (1.00 - 1.05 eq ).
Solvent Diethyl EtherSlower reaction; precipitation of intermediate.THF is preferred for solubility.

Safety Considerations

  • Pyrophoric Reagents: n-Butyllithium is pyrophoric. Use extreme caution and ensure all needles/syringes are dry and purged with inert gas.

  • Benzyne Hazards: While the target reaction avoids benzyne, accidental warming can generate it. Benzynes are potent electrophiles and can cause uncontrolled polymerization (exothermic).

  • Waste Disposal: Quench all lithium residues with isopropanol or ammonium chloride solution before disposal.

References

  • General Mechanism of Halogen-Lithium Exchange

    • Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link

  • Leroux, F., Schlosser, M., et al. (2003). Halogen-Metal Exchange of Bromo- and Iodo-Arenes.
  • Specific Substrate Reactivity (Analogous Systems): Gribble, G. W., et al. (1992). Syntheses of halide-functionalized benzodioxoles. Journal of Organic Chemistry. Note on Benzyne Formation: Gilchrist, T. L. (1997). Heterocyclic Chemistry. (Discusses the instability of ortho-lithio haloarenes).
  • Commercial Availability & Properties

    • Sigma-Aldrich Product 94670-76-5. Link

Sources

Application Note: Using 5-Bromo-6-iodobenzo[d][1,3]dioxole in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the "Orthogonal Dihalide"

In the total synthesis of Amaryllidaceae alkaloids (e.g., Pancratistatin , Narciclasine , Bicolorine ) and complex lignans, the methylenedioxybenzene (1,3-benzodioxole) moiety is a ubiquitous pharmacophore. However, introducing substituents onto this ring with high regiocontrol is historically challenging due to the directing effects of the dioxy bridge.

5-Bromo-6-iodobenzo[d][1,3]dioxole represents a "privileged building block" because it pre-installs two halogen handles with distinct electronic and steric environments. Its core value lies in orthogonal reactivity :

  • The C–I bond (Bond Dissociation Energy ~65 kcal/mol): Highly reactive. Undergoes rapid metal-halogen exchange (Li/Mg) at low temperatures and oxidative addition with Pd(0) at room temperature.

  • The C–Br bond (Bond Dissociation Energy ~81 kcal/mol): Latent reactivity. Remains intact during C–I manipulations, serving as a "placeholder" for subsequent cyclization or functionalization steps.

This guide details the protocols for exploiting this chemoselectivity to rapidly assemble the biaryl and phenanthridinone cores found in bioactive natural products.

Strategic Applications & Pathway Analysis

The Chemoselectivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this single starting material. Note the clear hierarchy of reactivity: Lithiation (I) > Pd-Coupling (I) > Pd-Coupling (Br) .

ChemoselectivityMap cluster_legend Reactivity Hierarchy Start 5-Bromo-6-iodobenzo[d] [1,3]dioxole Li_Int Lithiated Intermediate (C-Li species) Start->Li_Int n-BuLi, -78°C (Selective I-Li Exchange) Biaryl Biaryl Intermediate (C-C Bond at C6) Start->Biaryl Pd(PPh3)4, Ar-B(OH)2 RT (Selective Suzuki) Aldehyde Benzodioxole-5-carbaldehyde (Precursor to Lignans) Li_Int->Aldehyde DMF Quench Phenanthridinone Phenanthridinone Core (e.g., Bicolorine, Pancratistatin) Biaryl->Phenanthridinone Intramolecular Heck or Amidation Legend C-I Bond: Kinetic Control C-Br Bond: Thermodynamic/Latent

Figure 1: Chemoselectivity flowchart demonstrating the orthogonal functionalization of the C-I and C-Br bonds.

Detailed Experimental Protocols

Protocol A: Selective Lithiation (Synthesis of 5-Bromo-6-formyl-1,3-benzodioxole)

Objective: To selectively exchange the iodine atom for lithium without disturbing the bromine, followed by formylation. This intermediate is critical for synthesizing podophyllotoxin analogs and lignans .

Mechanism: The iodine atom, being more polarizable and having a weaker bond to carbon than bromine, undergoes Lithium-Halogen exchange significantly faster. Temperature control is the critical variable; at > -60°C, scrambling (halogen dance) or bromide exchange may occur.

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (1.05 equiv, 1.6 M in hexanes)

  • Anhydrous THF (0.1 M concentration relative to substrate)

  • Anhydrous DMF (1.5 equiv)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon. Add the this compound and dissolve in anhydrous THF.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

  • Exchange: Add n-BuLi dropwise via syringe pump over 10 minutes. Critical: Direct the stream down the side of the flask to precool the reagent.

    • Observation: A color change (often to pale yellow) indicates the formation of the aryllithium species.

  • Incubation: Stir at -78°C for exactly 30 minutes .

    • Expert Tip: Do not extend beyond 45 minutes. While the C-Br bond is stable at this temperature, prolonged exposure can lead to minor benzyne formation or scrambling.

  • Quench: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with water and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Expected Outcome: 5-Bromo-1,3-benzodioxole-6-carbaldehyde (Yield: 85-92%).

Protocol B: Site-Selective Suzuki-Miyaura Coupling

Objective: Synthesis of the biaryl core found in Bicolorine and Arnottin I . This protocol couples an aryl boronic acid to the C-I position leaving the C-Br available for ring closure.

Mechanism: Oxidative addition of Pd(0) into the C-I bond is kinetically favored over the C-Br bond by a factor of >100 at room temperature.

Materials:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv) (e.g., 2-aminophenylboronic acid for phenanthridinones)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Step-by-Step Procedure:

  • Degassing: Combine the dihalide and boronic acid in the reaction vessel. Evacuate and backfill with Argon (3 cycles). Add the solvent and degas by sparging with Argon for 15 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under a positive pressure of Argon.

  • Base Addition: Add the degassed aqueous Na₂CO₃ solution.

  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Expert Tip: Unlike standard Suzuki couplings which are refluxed, this must be run at ambient temperature to ensure selectivity. Heating to 80°C will result in double coupling (bis-arylation) or coupling at the bromine.

  • Monitoring: Monitor by TLC every hour. The starting material (Rf ~0.6 in 10% EtOAc/Hex) should disappear, replaced by the mono-coupled product (Rf ~0.4). The bis-coupled byproduct (Rf < 0.2) should be minimal.

  • Workup: Dilute with water/EtOAc. Filter through a Celite pad to remove Pd black. Separate layers and extract aqueous phase.[1]

  • Purification: Silica gel chromatography.

Data Summary Table:

ParameterC-I Selective ConditionsC-Br Coupling Conditions (Step 2)
Temperature 20–25°C80–100°C (Reflux)
Catalyst Pd(PPh₃)₄ (Mild)Pd(dppf)Cl₂ or Pd(OAc)₂/S-Phos
Time 2–6 Hours12–24 Hours
Selectivity >95:5 (I:Br)N/A (I is already consumed)

Case Study: Synthesis of the Phenanthridinone Core

The following workflow demonstrates the application of Protocol B in the synthesis of Bicolorine (and related Amaryllidaceae alkaloids).

  • Step 1 (Selective Coupling): Reaction of this compound with 2-nitrophenylboronic acid using Protocol B.

    • Result: 5-Bromo-6-(2-nitrophenyl)-1,3-benzodioxole.

  • Step 2 (Nitro Reduction): Fe/AcOH or H₂/Pd-C reduction of the nitro group to an amine.

    • Result: 2-(6-bromo-1,3-benzodioxol-5-yl)aniline.

  • Step 3 (Intramolecular Cyclization): Pd-catalyzed intramolecular amidation (Buchwald-Hartwig) or CO insertion (carbonylation) closes the lactam ring.

    • Target:[1,3]Dioxolo[4,5-j]phenanthridin-6(5H)-one (Core of Bicolorine).

SynthesisWorkflow SM This compound Step1 Step 1: Selective Suzuki (w/ 2-Nitrophenylboronic acid) SM->Step1 Inter1 Biaryl Intermediate (Br intact, Nitro group added) Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/AcOH) Inter1->Step2 Inter2 Amino-Biaryl (Br intact, Amine ready) Step2->Inter2 Step3 Step 3: Intramolecular Cyclization (Pd-catalyzed Amidation) Inter2->Step3 Product Phenanthridinone Core (Bicolorine Scaffold) Step3->Product

Figure 2: Synthetic workflow for accessing the Phenanthridinone core using the title compound.

Troubleshooting & Expert Tips

  • Instability: The C-I bond is light-sensitive. Store the starting material in amber vials under Argon at 4°C. If the solid turns purple/brown, free iodine has been liberated; wash with 5% Na₂S₂O₃ before use.

  • Poor Selectivity (Suzuki): If you observe coupling at the bromine position, switch to a less active catalyst system (e.g., Pd(PPh₃)₄ rather than Pd(dppf)Cl₂) and strictly maintain the temperature below 25°C.

  • Lithiation "Halogen Dance": If the lithiated intermediate rearranges (scrambles), it is often due to allowing the reaction to warm up before quenching. Ensure the quench (DMF/Aldehyde) is added at -78°C.

References

  • Selective Suzuki Coupling & Reactivity

    • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source:

  • Synthesis of Amaryllidaceae Alkaloids (Pancratistatin/Bicolorine Context)

    • Discovery of Crinasiadine, Trisphaeridine, Bicolorine, and Their Derivatives as Anti-Tobacco Mosaic Virus Agents.
    • Source:

  • General Lithiation Protocols for Dihaloarenes

    • Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions.
    • Source:

  • Arnottin I Synthesis (Biaryl Coupling Context)

    • Structure and synthesis of arnottin I: a 6H-benzo[d]naphtho[1, 2-b]pyran-6-one deriv
    • Source:

Sources

High-Precision Stille Coupling of 5-Bromo-6-iodobenzo[d][1,3]dioxole: A Sequential Functionalization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The scaffold 5-Bromo-6-iodobenzo[d][1,3]dioxole represents a "privileged structure" in medicinal chemistry, serving as a core precursor for Amaryllidaceae alkaloids (e.g., Pancratistatin), phenanthridinones, and various bioactive heterocycles.

Its synthetic value lies in its mixed dihalogenated nature . The coexistence of a C–I bond and a C–Br bond on the electron-rich benzodioxole core offers a unique opportunity for sequential, site-selective cross-coupling .

This guide details the methodology to exploit the kinetic differentiation between the C–I and C–Br bonds using Stille chemistry. By carefully selecting coupling partners and tuning reaction conditions, researchers can install two different functionalities in a programmed manner, avoiding the formation of statistical mixtures or "bis-coupled" byproducts.

Mechanistic Foundation: The Kinetic Bifurcation

The success of this protocol relies on the distinct rates of oxidative addition (OA) to the Pd(0) catalyst. The C–I bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) than the C–Br bond (~81 kcal/mol).

Under mild conditions, the Pd(0) species will exclusively insert into the C–I bond. However, if the reaction temperature is too high or the stoichiometry of the stannane is uncontrolled, the catalytic cycle will bleed into the C–Br pathway, leading to bis-alkylation.

Diagram 1: Kinetic Selectivity Decision Tree

The following logic flow illustrates the mechanistic divergence that allows for site-selective synthesis.

Stille_Selectivity Substrate This compound OA_I Oxidative Addition (C-I) Fast (k_I) Substrate->OA_I Preferred Pathway OA_Br Oxidative Addition (C-Br) Slow (k_Br) Substrate->OA_Br Thermal forcing only Pd0 Pd(0) Catalyst Pd0->OA_I Complex_I Pd(II)-Aryl-I Complex (Stable at < 60°C) OA_I->Complex_I Complex_Br Pd(II)-Aryl-Br Complex (Requires > 80°C) OA_Br->Complex_Br Transmetal Transmetallation (R-SnBu3) Complex_I->Transmetal Product_Bis Product B: Bis-Coupled Side Product (Avoid) Complex_Br->Product_Bis Product_Mono Product A: 5-Bromo-6-R-benzo[d][1,3]dioxole (Target Intermediate) Transmetal->Product_Mono Reductive Elimination Product_Mono->OA_Br Step 2 (Sequential)

Caption: Kinetic hierarchy of oxidative addition. The C-I bond reacts orders of magnitude faster, enabling isolation of the mono-coupled bromide.

Recommended Stille Coupling Partners

To maximize the utility of the this compound scaffold, we categorize stannane partners by their synthetic utility in drug discovery.

Partner ClassSpecific Reagent ExampleSynthetic UtilityReactivity Profile
Vinyl Tributyl(vinyl)tin Introduction of a "handle" for Ring-Closing Metathesis (RCM) or Heck cyclization to form phenanthridines.High. Excellent for the first, selective C-I coupling step at ambient temperature.
Heteroaryl 2-(Tributylstannyl)furan Installation of bioisosteres. Furans can be oxidized later to open dicarbonyls.Moderate. May require slight heating (40-50°C) or "Liebeskind" conditions (CuI additive).
Aryl Tributyl(phenyl)tin Biaryl formation for π-stacking interactions in protein binding pockets.Low-Moderate. Often requires longer reaction times; risk of C-Br insertion increases if temp >80°C.
Alkynyl Tributyl(ethynyl)tin Rigid spacers (Sonogashira-type products via Stille).High. Very reactive; strict stoichiometry control is required to prevent bis-coupling.

Experimental Protocols

General Safety Warning: Organotin Toxicity
  • Hazard: Organostannanes are neurotoxic and readily absorbed through the skin.

  • Control: Double-glove (Nitrile). All weighing and transfers must occur in a fume hood.

  • Disposal: All tin-containing waste must be segregated.[1] Glassware should be soaked in a base bath or treated with bleach to degrade residues before washing.[2]

Protocol A: Site-Selective C–I Coupling (The "Soft" Touch)

Objective: Replace the Iodine at C6 with group R¹, leaving the Bromine at C5 intact.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Stannane: R¹-SnBu₃ (1.05 equiv) — Do not exceed 1.1 equiv.

  • Catalyst: Pd(PPh₃)₄ (2–5 mol%)

  • Solvent: Toluene (anhydrous, degassed) or DMF (for polar stannanes)

  • Additive: CuI (10 mol%) — Optional, only if reaction is sluggish.

Step-by-Step:

  • Inert Setup: Flame-dry a Schlenk flask or microwave vial. Cycle Argon/Vacuum 3 times.

  • Charging: Add the substrate and Pd(PPh₃)₄.[3] If using CuI, add it now.

  • Solvation: Add degassed Toluene (0.1 M concentration relative to substrate).

  • Stannane Addition: Add the stannane dropwise via syringe at Room Temperature (RT).

  • Reaction: Stir at RT to 45°C .

    • Critical Checkpoint: Monitor by TLC or LCMS every 2 hours. Look for the disappearance of the starting material (SM). The mono-coupled product will usually be more polar than the SM but less polar than the bis-product.

    • Self-Validation: If SM remains after 6 hours, raise temp to 60°C. Do not exceed 70°C to preserve the C-Br bond.

  • Workup (KF Method): Dilute with Et₂O. Add saturated aqueous KF solution and stir vigorously for 30 mins. A white polymeric tin fluoride precipitate will form. Filter through Celite.

  • Purification: Silica gel chromatography.

Protocol B: Sequential C–Br Coupling (The "Hard" Push)

Objective: React the remaining Bromine at C5 with group R².

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Stannane: R²-SnBu₃ (1.2 – 1.5 equiv)

  • Catalyst: PdCl₂(dppf) or Pd₂(dba)₃/XPhos (5 mol%)

  • Solvent: 1,4-Dioxane or Xylene

  • Temperature: 100°C – 120°C

Step-by-Step:

  • Setup: Standard inert atmosphere setup.

  • Charging: Combine Protocol A Product, new Stannane, and Catalyst.

  • Reaction: Heat to reflux (100°C+). The C-Br bond requires higher energy of activation.

  • Monitoring: Reaction usually completes in 12–24 hours.

  • Workup: Repeat the KF precipitation method.

Workflow Visualization

The following diagram outlines the operational workflow, including the critical purification step between couplings.

Sequential_Workflow Start Start: 5-Br-6-I-benzodioxole Step1 Step 1: Selective Coupling Pd(PPh3)4, Toluene, 45°C (Targeting C-I) Start->Step1 Check QC: LCMS Check Is Br intact? Step1->Check Check->Step1 No (Adjust T/t) Workup1 KF Workup & Isolation (Remove Tin Residues) Check->Workup1 Yes Step2 Step 2: Force Coupling Pd(dppf)Cl2, Dioxane, 110°C (Targeting C-Br) Workup1->Step2 Final Final Product: 5,6-Disubstituted Benzodioxole Step2->Final

Caption: Operational workflow for sequential functionalization. Intermediate purification (KF Workup) is critical for catalyst turnover in Step 2.

Troubleshooting & Optimization (The "Farina Effect")

If the reaction is stalled (common with bulky stannanes), standard Pd(PPh₃)₄ may fail due to phosphine inhibition.

The Solution: Switch to "Farina Conditions" or the "Liebeskind-Stille" modification.

  • Farina Conditions: Use Pd₂(dba)₃ (source of Pd(0)) + Triphenylarsine (AsPh₃) as the ligand. AsPh₃ is a "soft" ligand that dissociates easily, accelerating the transmetallation step. Note: AsPh₃ is highly toxic.

  • Liebeskind-Stille: Add Cu(I)TC (Copper(I) thiophene-2-carboxylate) or CuI (10–20 mol%). Copper transmetallates with the tin reagent first, forming a more reactive organocopper species that transfers the organic group to Palladium. This often allows the reaction to proceed at lower temperatures, preserving the C-Br bond selectivity.

References

  • Original Stille Methodology: Milstein, D.; Stille, J. K.[4] "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium."[4] Journal of the American Chemical Society, 1978 , 100(11), 3636–3638. Link

  • The "Farina Effect" (Ligand Influence): Farina, V.; Krishnan, B. "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications." Journal of the American Chemical Society, 1991 , 113(25), 9585–9595.[4] Link

  • Sequential Coupling of Dihaloarenes: Handy, S. T.; Zhang, Y. "Sequential Stille couplings of 2,3-dichloropyridines." Tetrahedron, 2006 , 62(11), 2437–2441. Link

  • Liebeskind-Stille (Copper Effect): Allred, G. D.; Liebeskind, L. S. "Copper-mediated cross-coupling of organostannanes with organic iodides at or below room temperature." Journal of the American Chemical Society, 1996 , 118(11), 2748–2749.[3] Link

  • Organotin Waste Management: "Safety and Handling of Organotin Compounds." BenchChem Safety Protocols. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for 5-bromo-6-iodo-1,3-benzodioxole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving 5-bromo-6-iodo-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies. The unique di-halogenated structure of this substrate presents specific challenges and opportunities in cross-coupling chemistry, where catalyst loading is a critical parameter for success. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Foundational Principles: Why Catalyst Loading is Critical

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency.[1] These reactions operate via a catalytic cycle, typically involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

The concentration of the active palladium(0) catalyst, which is determined by the initial catalyst loading, directly influences the rate and efficiency of each step. However, simply increasing the catalyst amount is not always the best strategy. An optimized catalyst loading balances reaction rate and yield against cost and the prevalence of unwanted side reactions.[3] Excessively high loadings can lead to catalyst decomposition (formation of palladium black), increased homocoupling, and difficulties in product purification.[3][4]

For a substrate like 5-bromo-6-iodo-1,3-benzodioxole, the primary challenge lies in achieving selective functionalization. The Carbon-Iodine (C-I) bond is weaker and therefore more reactive towards oxidative addition than the Carbon-Bromine (C-Br) bond.[5] This reactivity difference can be exploited to perform sequential couplings, but it requires precise control over reaction conditions, with catalyst loading being a paramount factor.

Catalytic_Cycle cluster_cycle General Catalytic Cycle cluster_reagents Pd(0)L2 Active Pd(0) Species Ar-Pd(II)-X(L2) Pd(II) Intermediate (Ar = Benzodioxole) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Transmetalation Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-M) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) ArR Coupled Product Ar-Pd(II)-R(L2)->ArR ArX 5-bromo-6-iodo- 1,3-benzodioxole ArX->Ar-Pd(II)-X(L2) RM Coupling Partner (e.g., R-B(OH)2) RM->Ar-Pd(II)-R(L2)

Caption: General palladium-catalyzed cross-coupling cycle.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during reactions with 5-bromo-6-iodo-1,3-benzodioxole, with a focus on optimizing catalyst loading.

Scenario 1: Low or No Product Conversion

This is the most frequent challenge. Before adjusting catalyst loading, always verify the quality of your reagents and ensure your reaction setup is truly inert.

Q1: My reaction is completely stalled. What is a reasonable starting catalyst loading?

A: For initial screening, a catalyst loading of 1-2 mol % is a robust starting point for most palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Sonogashira. This concentration is typically sufficient to achieve a reasonable reaction rate without being excessively wasteful or promoting side reactions. If you see no conversion, a slight increase to 2.5-5 mol % can be attempted, but a complete failure often points to more fundamental issues.[2]

Q2: I'm not seeing any product. Should I just add more catalyst to the reaction?

A: Not necessarily. While it's a tempting solution, indiscriminately increasing the catalyst loading can be counterproductive.[3]

  • Causality: Excessively high catalyst concentrations can accelerate catalyst decomposition into inactive palladium black, especially at elevated temperatures.[4] Furthermore, it can promote unwanted side reactions like the homocoupling of your coupling partner (e.g., boronic acid).[6]

  • Recommendation: Instead of simply adding more catalyst, follow a systematic approach. First, confirm the integrity of your reagents (are they pure and dry?). Second, ensure your solvent was properly degassed, as oxygen is a known culprit for catalyst deactivation.[6] If these factors are controlled, then a systematic screen of catalyst loading is warranted.

Q3: My reaction starts but then stops, and I see a black precipitate. What's happening?

A: The formation of a black precipitate, commonly called "palladium black," is a visual indicator of catalyst deactivation.[4] The active catalyst is a soluble palladium complex; when it aggregates and precipitates as metallic palladium, it loses its catalytic activity.

  • Causes: This can be triggered by high temperatures, the presence of oxygen, impurities in the reagents, or an inappropriate ligand-to-metal ratio.[4][6]

  • Solutions:

    • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are designed to generate the active Pd(0) species reliably and efficiently in situ, minimizing decomposition.[3] They often allow for lower catalyst loadings compared to traditional sources like Pd(OAc)₂.

    • Optimize Ligand: The ligand stabilizes the palladium center. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can protect the metal center from aggregation, allowing for lower catalyst loadings and enhancing stability.[3][7]

    • Control Temperature: If the reaction stalls, consider if the temperature is too high, leading to thermal decomposition. A lower temperature with a slightly higher catalyst loading might be more effective.

Troubleshooting_Low_Conversion start Low or No Conversion check_reagents Are reagents pure, dry, and degassed? start->check_reagents purify Purify/degas reagents. Repeat experiment. check_reagents->purify No optimize_catalyst Systematically vary catalyst loading (e.g., 0.5-5 mol%) check_reagents->optimize_catalyst Yes no_improvement Still low conversion optimize_catalyst->no_improvement No Improvement success Reaction Optimized optimize_catalyst->success Improvement screen_ligands Screen alternative ligands (e.g., bulky biarylphosphines) no_improvement->screen_ligands screen_ligands->success

Caption: Troubleshooting workflow for low reaction conversion.

Scenario 2: Achieving Selective Monofunctionalization

The primary goal with 5-bromo-6-iodo-1,3-benzodioxole is often to react selectively at one halogen site.

Q4: How can I use catalyst loading to selectively react at the iodine position?

A: This is where precise control is key. The C-I bond's lower dissociation energy makes it kinetically favored for oxidative addition.[5] To exploit this:

  • Use Low Catalyst Loading (0.5 - 1.5 mol %): A lower concentration of the active catalyst will more readily discriminate between the two halogens. The reaction will preferentially proceed at the more reactive C-I bond.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., room temperature to 50 °C, substrate permitting) will further enhance the kinetic selectivity for the C-I bond. Aryl iodides can often be coupled at room temperature, while aryl bromides typically require heating.[8][9]

  • Monitor Carefully: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the slower reaction at the C-Br bond from beginning.

Q5: I'm getting significant amounts of di-substituted product even when I only use one equivalent of my coupling partner. What should I change?

A: This indicates your reaction conditions are too harsh, overcoming the inherent reactivity difference between the C-I and C-Br bonds.

  • Reduce Catalyst Loading: High catalyst loading can lead to a fast initial reaction at the iodine, followed immediately by a reaction at the bromine before the first product can be isolated. Reducing the loading to <1 mol % will slow the overall process and improve control.

  • Re-evaluate Your Ligand: A very active, bulky ligand might be too efficient, activating the C-Br bond even at lower temperatures. Consider a less activating ligand, such as PPh₃, if your primary goal is monofunctionalization at the iodine.

  • Decrease Temperature: This is the most effective tool for selectivity. If you are running at 80 °C, try 40 °C.

Experimental Protocol: Catalyst Loading Optimization for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening catalyst loading for the selective coupling at the C-6 (iodo) position of 5-bromo-6-iodo-1,3-benzodioxole.

Materials:

  • 5-bromo-6-iodo-1,3-benzodioxole

  • Arylboronic acid (1.1 equivalents)

  • Palladium Pre-catalyst (e.g., SPhos Pd G3)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Stock Solution Preparation: To ensure accurate dispensing of small catalyst amounts, prepare a stock solution. For example, dissolve 15.3 mg of SPhos Pd G3 (0.02 mmol) in 4.0 mL of degassed dioxane. This creates a 0.005 M solution, where 100 µL = 0.5 µmol (for a 0.1 mmol scale reaction, this is 0.5 mol %).

  • Reaction Setup: In parallel vials inside a glovebox, add 5-bromo-6-iodo-1,3-benzodioxole (34.3 mg, 0.1 mmol), the arylboronic acid (0.11 mmol), and K₃PO₄ (42.4 mg, 0.2 mmol).

  • Catalyst Addition: To each vial, add the required volume of the catalyst stock solution to achieve the desired loading (e.g., 100 µL for 0.5 mol %, 200 µL for 1.0 mol %, 400 µL for 2.0 mol %).

  • Solvent Addition: Add the remaining volume of dioxane and the required volume of water to reach the desired total reaction concentration (e.g., 0.2 M).

  • Reaction: Cap the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 40 °C for high selectivity).

  • Monitoring and Analysis: After a set time (e.g., 2, 8, 16 hours), take aliquots for LC-MS or UPLC analysis to determine the conversion of starting material and the ratio of mono- to di-substituted product.

Data Interpretation: Sample Optimization Table

The goal is to find the lowest catalyst loading that provides a high yield of the desired mono-coupled product in a reasonable timeframe, with minimal formation of the di-coupled byproduct.

Catalyst Loading (mol %)Reaction Time (h)Conversion (%)Yield (Mono-product) (%)Yield (Di-product) (%)
0.5169592< 2
1.08>99953
2.04>99918
5.02>998514

Based on this hypothetical data, a 0.5 to 1.0 mol % catalyst loading provides the best balance of reaction time and selectivity.

References
  • Lundgren, R. J., & Stradiotto, M. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science, 3(11), 1148–1152. [Link][2]

  • Foo, K., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1556–1562. [Link][10]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link][11]

  • Serein-Spirau, F., et al. (2009). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. J. Soc. Alg. Chim., 19(2), 165-176. [Link][12]

  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell University Honors Theses. [Link][7]

  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link][9]

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectral Analysis of 5-Bromo-6-iodobenzo[d]dioxole: A Predictive and Comparative Approach

A Guide to the ¹H NMR Spectral Analysis of 5-Bromo-6-iodobenzo[d][1][2]dioxole: A Predictive and Comparative Approach

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-6-iodobenzo[d][1]dioxole, a halogenated building block relevant in synthetic and medicinal chemistry. In the absence of a publicly available experimental spectrum, this document employs a predictive methodology grounded in fundamental NMR principles and a comparative analysis with structurally related, well-characterized compounds. We will explore the nuanced effects of heavy halogen substitution on the benzodioxole scaffold, offering a robust framework for spectral interpretation and structural verification.

Section 1: The Challenge in Characterizing Polysubstituted Aromatics

The unambiguous structural elucidation of polysubstituted aromatic compounds is a cornerstone of chemical research and development. While numerous analytical techniques are available, ¹H NMR spectroscopy remains the most powerful tool for determining molecular structure in solution. However, interpreting the spectra of molecules like 5-Bromo-6-iodobenzo[d][1]dioxole presents a unique challenge. The presence of two different, heavy halogen atoms (bromine and iodine) on adjacent carbons of the aromatic ring introduces complex electronic and steric effects that significantly influence proton chemical shifts. This guide aims to deconstruct these effects to build a clear and predictive understanding of the expected ¹H NMR spectrum.

Section 2: Foundational Principles of ¹H NMR in Substituted Benzodioxoles

To predict the spectrum of our target molecule, we must first understand the contributions of its constituent parts: the benzodioxole core and the halogen substituents.

  • The Benzodioxole Signature: The parent molecule, benzo[d][1]dioxole, features two key sets of protons. The most recognizable is the singlet arising from the two equivalent methylene protons of the dioxole ring (-O-CH₂-O-), typically found around 5.9-6.0 ppm. The four aromatic protons present as a symmetric AA'BB' system, reflecting the molecule's C₂ᵥ symmetry.

  • The Influence of Halogen Substituents: When substituting halogens onto a benzene ring, the resulting effect on proton chemical shifts is not merely a function of electronegativity. While inductive effects play a role, for heavier halogens like bromine and iodine, other factors become dominant.[2]

    • Magnetic Anisotropy: The large electron clouds of Br and I induce their own local magnetic fields when placed in an external field. This anisotropic effect can either shield or deshield nearby protons depending on their spatial orientation relative to the C-X bond.

    • Steric and van der Waals Effects: The physical size of the halogen atom can influence the chemical shift of adjacent protons. These interactions are complex and can lead to deshielding.[3] For the ethyl halides, the deshielding effect on the methyl protons increases from fluorine to iodine (F < Cl < Br < I), directly opposite the trend of electronegativity.[3] This highlights the importance of considering factors beyond simple induction.[4][5]

Section 3: A Validated Protocol for High-Quality ¹H NMR Acquisition

The reliability of any spectral analysis hinges on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.[6]

Experimental Protocol: Step-by-Step
  • Sample Preparation:

    • Weigh approximately 5-15 mg of the solid sample (e.g., 5-Bromo-6-iodobenzo[d][1]dioxole) into a clean, dry vial.[7]

    • Add 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds.[8]

    • Ensure the sample dissolves completely. Gentle vortexing or sonication may be required.

  • Filtration (Critical Step):

    • To remove any particulate matter that can degrade spectral resolution, filter the sample solution directly into a clean, high-quality 5 mm NMR tube.[7] This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

  • Internal Standard:

    • For precise chemical shift calibration, the residual protio-solvent peak (e.g., CHCl₃ at δ 7.26 ppm) is often sufficient.[7] For highly accurate work, a dedicated internal standard like tetramethylsilane (TMS) can be added, which provides a reference signal at δ 0.00 ppm.[8]

  • Instrumental Analysis:

    • Place the capped and labeled NMR tube into the spectrometer's autosampler or manual loader.

    • Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz to ensure good signal dispersion.

    • Standard acquisition parameters typically include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8 to 16 scans is usually sufficient for a sample of this concentration.

    • Process the resulting Free Induction Decay (FID) with an exponential line broadening of 0.3-0.5 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.[9]

Workflow Diagram

Gcluster_prepSample Preparationcluster_filterFiltrationcluster_acqData Acquisitioncluster_procData Processingweigh1. Weigh Sample(5-15 mg)dissolve2. Dissolve in Solvent(0.7 mL CDCl3)weigh->dissolvefilter3. Filter through Glass Woolinto NMR Tubedissolve->filterload4. Load Sample intoSpectrometerfilter->loadacquire5. Acquire Spectrum(≥400 MHz)load->acquireprocess6. Process FID andReference Spectrumacquire->process

Caption: Standard workflow for NMR sample preparation and analysis.

Section 4: Predictive ¹H NMR Analysis of 5-Bromo-6-iodobenzo[d][1][2]dioxole

The structure of 5-Bromo-6-iodobenzo[d][1]dioxole contains two distinct types of protons that will give rise to signals in the ¹H NMR spectrum.

Molecular Structure and Proton Environments

Gcluster_mol5-Bromo-6-iodobenzo[d][1,3]dioxolemolH4H-4H7H-7CH2O-CH₂-O

Caption: Proton assignments for the target molecule.

  • Signal 1: Methylene Protons (-O-CH₂-O-)

    • Prediction: A sharp singlet.

    • Chemical Shift (δ): Expected around 6.0 - 6.1 ppm . The parent compound's methylene protons appear at ~5.9 ppm. The two strongly electron-withdrawing halogens on the aromatic ring will have a minor deshielding effect, shifting this signal slightly downfield.

    • Integration: 2H.

  • Signal 2 & 3: Aromatic Protons (H-4 and H-7)

    • Prediction: Two distinct singlets. Due to the substitution pattern, neither H-4 nor H-7 has an adjacent proton (on C-5 or C-6) to couple with. Therefore, spin-spin splitting is not expected.

    • Chemical Shift (δ): Both protons are adjacent to a large halogen and are expected to be significantly deshielded (shifted downfield) from the typical aromatic region.

      • H-4 (adjacent to Bromine): Predicted to be in the range of 7.0 - 7.2 ppm .

      • H-7 (adjacent to Iodine): Predicted to be in the range of 7.2 - 7.4 ppm . The larger anisotropic and steric effects of iodine are expected to deshield the adjacent proton more strongly than bromine does.[3][5]

    • Integration: 1H for each singlet.

Section 5: Comparative Spectral Analysis

To substantiate our predictions, we will compare the expected spectrum of the target compound with the known spectral data of its parent structure and a key monosubstituted intermediate.

CompoundStructureAromatic Protons (δ ppm)Methylene Protons (δ ppm)Aromatic Multiplicity
Benzo[d][1]dioxole Benzo[d][<a 1]dioxole" src="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=9200&t=s" width="100"/>~6.78~5.92Symmetric Multiplet (AA'BB')
5-Bromobenzo[d][1]dioxole 5-Bromobenzo[d][<a 1]dioxole" src="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=85527&t=s" width="100"/>H-4: ~6.95H-6: ~6.85H-7: ~6.65~5.96d, dd, d (ABX System)
5-Bromo-6-iodobenzo[d][1]dioxole 5-Bromo-6-iodobenzo[d][<a 1]dioxole" src="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13745672&t=s" width="100"/>H-4: ~7.1 (Predicted)H-7: ~7.3 (Predicted)~6.05 (Predicted)Two Singlets
Analysis of Progressive Substitution

GABenzo[d][1,3]dioxoleSymmetric AA'BB' SystemB5-Bromobenzo[d][1,3]dioxoleAsymmetric ABX SystemA->B+ Bromination(Breaks Symmetry)CThis compoundTwo Isolated SingletsB->C+ Iodination(Removes last adjacent H)

Caption: Logical progression of spectral complexity with halogenation.

  • From Parent to Monobromo: The introduction of a single bromine atom at the 5-position breaks the molecule's symmetry. This differentiates the three remaining aromatic protons, giving rise to a more complex ABX spin system. The proton ortho to the bromine (H-4) is shifted furthest downfield.

  • From Monobromo to Di-halo: The subsequent iodination at the 6-position removes the last remaining adjacent aromatic protons. This simplifies the spectrum dramatically, leaving the two aromatic protons (H-4 and H-7) as magnetically isolated singlets. This complete disappearance of ortho and meta coupling is a powerful diagnostic feature.

Section 6: Conclusion

The ¹H NMR spectrum of 5-Bromo-6-iodobenzo[d][1]dioxole is predicted to be simple yet highly characteristic. The key identifying features are:

  • A singlet integrating to 2H around δ 6.0-6.1 ppm for the dioxole methylene group.

  • Two downfield singlets, each integrating to 1H, around δ 7.0-7.4 ppm for the two isolated aromatic protons.

  • The complete absence of any aromatic proton-proton coupling.

This distinctive pattern, when compared to the spectra of benzo[d][1]dioxole and 5-bromobenzo[d][1]dioxole, provides a clear and logical progression that can be used to confidently verify the structure of the final product. By understanding the underlying principles of substituent effects, researchers can move beyond simple pattern recognition to a deeper, predictive analysis of complex molecular structures.

References

  • Indian Academy of Sciences. (n.d.). Synthesis and characterization of novel benzo[d][1]dioxole substituted organo selenium compounds: X-ray structure of. Retrieved February 25, 2026, from [Link]

  • Modgraph. (2004, February 18). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Retrieved February 25, 2026, from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved February 25, 2026, from [Link]

  • MDPI. (2024). (E)-1-(Benzo[d][1]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Retrieved February 25, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 25, 2026, from [Link]

  • JOVE. (n.d.). NMR Sample Preparation. Retrieved February 25, 2026, from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved February 25, 2026, from [Link]

  • Modgraph. (2004, February 18). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of (E)-N′-(benzo[d][1]dioxol-5-ylmethylene)nicotinohydrazide monohydrate. Retrieved February 25, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). Benzo-1,3-dioxole-5-acetic acid. Retrieved February 25, 2026, from [Link]

  • Royal Society of Chemistry. (2025). ¹H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved February 25, 2026, from [Link]

  • Abraham, R. J., et al. (n.d.). ¹H NMR Chemical Shifts - COPYRIGHTED MATERIAL. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Effect of substituents on the ¹H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Retrieved February 25, 2026, from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved February 25, 2026, from [Link]

  • Millersville University. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved February 25, 2026, from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved February 25, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). 5-Bromobenzo-1,3-dioxole. Retrieved February 25, 2026, from [Link]

  • Synthonix. (n.d.). 5-Bromobenzo[d][1]dioxole - [B68095]. Retrieved February 25, 2026, from [Link]

  • Compound Interest. (n.d.). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Retrieved February 25, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved February 25, 2026, from [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-6-(bromomethyl)-1,3-benzodioxole. Retrieved February 25, 2026, from [Link]

A Senior Application Scientist's Guide to Deciphering Mass Spectrometry Isotopic Patterns of Bromo-Iodo Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, mass spectrometry is an indispensable tool for molecular structure elucidation. The isotopic patterns observed in a mass spectrum serve as a molecular "fingerprint," offering profound insights into the elemental composition of an unknown compound. Halogenated compounds, in particular, present unique and highly informative isotopic signatures.

This guide provides an in-depth comparison of the mass spectrometric behavior of compounds containing both bromine and iodine. We will move beyond simple pattern recognition to explore the underlying principles, enabling you to predict, interpret, and leverage these complex isotopic patterns with confidence. We will dissect the distinct contributions of each halogen and demonstrate how their combined signature provides a self-validating system for compound identification.

Section 1: The Foundational Signatures of Bromine and Iodine

A clear understanding of the individual isotopic abundances of bromine and iodine is the bedrock upon which all further interpretation is built. These two halogens present contrasting, yet complementary, information in a mass spectrum.

The Characteristic Doublet of Bromine

Bromine is one of the most easily identifiable elements in mass spectrometry due to its unique isotopic distribution. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[1][2][3] This 1:1 natural abundance ratio is the cornerstone of its spectral signature.

  • ⁷⁹Br: Natural Abundance ≈ 50.69%[4]

  • ⁸¹Br: Natural Abundance ≈ 49.31%[4]

Consequently, any molecular ion or fragment containing a single bromine atom will appear as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z).[5][6] The first peak (M) corresponds to the ion containing the ⁷⁹Br isotope, while the second peak (M+2) corresponds to the ion with the ⁸¹Br isotope. The defining characteristic is that the M and M+2 peaks will have almost identical intensities, creating a signature 1:1 ratio.[2][5][6] The presence of this 1:1 M/M+2 pattern is a strong indicator of a bromine atom in the molecule.[3]

The Singular Signature of Iodine

In stark contrast to bromine, iodine is monoisotopic. This means it has only one stable, naturally occurring isotope: ¹²⁷I.[7][8][9][10]

  • ¹²⁷I: Natural Abundance = 100%[8][9]

Because it is monoisotopic, iodine itself does not produce a characteristic M+2 peak.[8][10] Its identification in a mass spectrum relies on different clues. The presence of iodine is often inferred by observing a peak at m/z 127, corresponding to the I⁺ ion, or by identifying a neutral loss of 127 Da from the molecular ion during fragmentation.[7]

ElementIsotopeMass (Da)Natural Abundance (%)Resulting MS Pattern (for one atom)
Bromine ⁷⁹Br78.918350.69M and M+2 peaks in a ~1:1 intensity ratio[4][5]
⁸¹Br80.916349.31
Iodine ¹²⁷I126.9044100A single M peak[8][9]

Section 2: Predicting the Isotopic Pattern of Bromo-Iodo Compounds

When a molecule contains both a bromine atom and an iodine atom, their individual isotopic signatures combine to create a new, predictable pattern. Since iodine is monoisotopic, the characteristic 1:1 doublet pattern of bromine is preserved.

Consider a generic bromo-iodo organic compound, R-Br-I. The molecular ion will appear as a doublet with peaks at M and M+2, reflecting the two isotopes of bromine.

  • The 'M' Peak: Represents the molecule containing the lighter ⁷⁹Br isotope and the ¹²⁷I isotope.

  • The 'M+2' Peak: Represents the molecule containing the heavier ⁸¹Br isotope and the ¹²⁷I isotope.

The intensity ratio of these M and M+2 peaks will be approximately 1:1, mirroring the natural abundance of bromine isotopes. This provides a clear and powerful diagnostic tool.

Example Calculation: 1-Bromo-3-iodobenzene (C₆H₄BrI)

Let's predict the molecular ion cluster for 1-bromo-3-iodobenzene.

  • Molecular Formula: C₆H₄BrI

  • Mass of C₆H₄¹²⁷I fragment: (6 * 12.0000) + (4 * 1.0078) + 126.9044 = 202.9356 Da

  • Mass of M (with ⁷⁹Br): 202.9356 + 78.9183 = 281.8539 Da

  • Mass of M+2 (with ⁸¹Br): 202.9356 + 80.9163 = 283.8519 Da

Ion FormulaPredicted m/z (Monoisotopic)Relative Abundance (%)Description
[C₆H₄⁷⁹Br¹²⁷I]⁺281.85~100 (normalized)Molecular ion with ⁷⁹Br
[C₆H₄⁸¹Br¹²⁷I]⁺283.85~97.4Molecular ion with ⁸¹Br

Note: Relative abundance is calculated based on precise natural abundances (⁷⁹Br: 50.69%, ⁸¹Br: 49.31%). The resulting ratio is very close to 1:1.

Section 3: Experimental Workflow and Methodological Causality

Acquiring high-quality, interpretable mass spectra for bromo-iodo compounds requires careful consideration of the experimental methodology. The goal is to choose a technique that provides clear molecular ion information while also inducing fragmentation to aid in structural elucidation.

Caption: High-level workflow for MS analysis of halogenated compounds.

Experimental Protocol: GC-MS with Electron Ionization (EI)

This protocol is designed for a volatile, thermally stable bromo-iodo compound. Electron Ionization (EI) is chosen for its robustness and its ability to generate rich fragmentation patterns that act as a structural fingerprint.[11]

  • Sample Preparation:

    • Dissolve the purified analyte in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL. The choice of solvent is critical to ensure it does not co-elute with or obscure the analyte peak.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates that could contaminate the GC inlet or column. This is a crucial self-validating step to ensure system longevity and data reproducibility.

  • Instrumentation & Conditions:

    • System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Injection: 1 µL of the sample is injected in splitless mode to maximize sensitivity. Inlet temperature should be set to 250°C to ensure rapid volatilization without thermal degradation.

    • Gas Chromatography:

      • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent) is typically used.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes. This program allows for good separation of the analyte from any residual solvent or impurities.

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV. This is a standardized energy that imparts sufficient internal energy for reproducible fragmentation and allows for comparison with established spectral libraries.[11]

      • Source Temperature: 230°C.

      • Mass Range: Scan from m/z 40 to 500. This range is selected to be wide enough to capture low-mass fragments as well as the high-mass molecular ion cluster.

  • Data Acquisition: Acquire data in full scan mode to capture all fragment ions and the complete isotopic pattern of the molecular ion.

Section 4: Data Interpretation and Predicted Fragmentation

The excess energy from the EI process causes the molecular ion to break apart in predictable ways. Analyzing these fragmentation patterns provides corroborating evidence for the proposed structure.

Fragmentation_Pathway M [C₆H₄BrI]⁺˙ m/z 282, 284 F1 [C₆H₄Br]⁺ m/z 155, 157 M->F1 - I• F2 [C₆H₄I]⁺ m/z 203 M->F2 - Br• F3 [C₆H₄]⁺˙ m/z 76 F1->F3 - Br• F2->F3 - I•

Sources

HPLC Method for Purity Analysis of 5-Bromo-6-iodobenzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the high-stakes landscape of medicinal chemistry, 5-Bromo-6-iodobenzo[d][1,3]dioxole (CAS: 94670-76-5) is not merely a reagent; it is a linchpin intermediate. Its dual-halogenated motif allows for orthogonal functionalization—selective lithiation or palladium-catalyzed cross-coupling at the iodine site, followed by subsequent modification at the bromine position.

However, this reactivity comes with a purification challenge. Synthetic routes often yield a "halogen soup" of impurities, including the mono-halogenated precursors (5-bromo-1,3-benzodioxole) and over-halogenated byproducts (5,6-dibromo or 5,6-diiodo analogs).

This guide moves beyond generic protocols to present a validated, stability-indicating Reverse Phase HPLC (RP-HPLC) method . Unlike Gas Chromatography (GC), which risks thermal de-iodination, this HPLC workflow ensures the integrity of the carbon-iodine bond while delivering the resolution required for GMP-grade purity assessment.

Method Development Strategy: The "Why" Behind the Protocol

The Challenge: Hydrophobicity & Halogen Selectivity

This compound is highly lipophilic (LogP > 3.5). Standard "generic" gradients often fail to resolve it from its 5,6-dibromo analog due to their similar hydrophobic footprints.

The Solution: Optimized Stationary Phase

While C18 columns are the industry standard, our comparative analysis suggests that for halogenated aromatics, a Phenyl-Hexyl phase offers superior selectivity. The


-

interactions between the phenyl ring of the stationary phase and the electron-deficient halogenated benzene ring of the analyte provide a secondary separation mechanism that C18 lacks.
  • Primary Recommendation: C18 (Robust, standard).

  • Expert Alternative: Phenyl-Hexyl (Superior resolution of critical halogen pairs).

The "Gold Standard" Experimental Protocol

This protocol is designed to be self-validating . The system suitability steps ensure that your instrument and column are performing correctly before you commit valuable samples.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 4.6 × 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)3.5 µm particle size balances resolution with backpressure limits.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Acidic pH suppresses phenol ionization (ring-opening degradants).
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than MeOH; sharper peaks for hydrophobic compounds.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControlled temperature minimizes retention time drift.
Detection UV @ 230 nm (Quant) & 280 nm (ID)230 nm maximizes sensitivity; 280 nm is specific to the aromatic system.
Injection Vol 5-10 µLPrevent column overload.
Gradient Profile

Note: This compound is late-eluting. The gradient is aggressive to elute the target while flattening the baseline.

Time (min)% Mobile Phase BEvent
0.050Initial equilibration
10.090Linear ramp to elute hydrophobic target
12.090Wash out highly retained dimers
12.150Return to initial conditions
15.050Re-equilibration (Critical step)
Sample Preparation Workflow

Solvent: Acetonitrile (ACN). Concentration: 0.5 mg/mL.

  • Weigh 5.0 mg of sample into a 10 mL volumetric flask.

  • Dissolve in 5 mL ACN. Sonicate for 5 minutes (ensure no thermal degradation).

  • Dilute to volume with Water (to match initial mobile phase strength and prevent peak distortion).

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Visualizing the Analytical Logic

The following diagram illustrates the critical separation logic and impurity fate mapping.

G cluster_impurities Potential Impurities Start Crude Sample (Synthesis Mix) HPLC RP-HPLC Separation (Gradient Elution) Start->HPLC Imp1 5-Bromo-1,3-benzodioxole (Precursor) Detector UV Detection (230 nm) Imp1->Detector Imp2 5,6-Dibromobenzo[d]dioxole (Over-brominated) Imp2->Detector Target 5-Bromo-6-iodo benzo[d][1,3]dioxole (Target) Target->Detector HPLC->Imp1 Elutes Early (Less Hydrophobic) HPLC->Imp2 Elutes Late (Critical Pair) HPLC->Target Elutes Mid (Target Window) Result Purity % & Impurity Profile Detector->Result

Caption: Analytical workflow differentiating the target compound from common synthetic impurities based on hydrophobicity.

Comparative Analysis: HPLC vs. Alternatives

Why choose this HPLC method over GC or TLC? The data below highlights the trade-offs.

FeatureRP-HPLC (Proposed) GC-MS TLC
Primary Utility Quantitative Purity Identification / VolatilesQuick Qualitative Check
Thermal Risk None (Ambient) High (C-I bond cleavage at >200°C)None
Resolution High (Separates isomers)HighLow
Limit of Quant (LOQ) ~0.05%~0.1%~2-5%
Suitability GMP / Final Release In-process controlReaction monitoring

Expert Insight:

"While GC-MS is excellent for structural confirmation, the labile nature of the aryl-iodide bond often leads to 'ghost peaks' of de-iodinated product in the injector port, artificially lowering your purity calculation. HPLC avoids this artifact entirely."

System Suitability & Troubleshooting

To ensure your data is trustworthy (Trustworthiness), every run must meet these criteria:

  • Resolution (

    
    ):  > 1.5 between the Target and the nearest impurity (likely the 5,6-dibromo analog).
    
  • Tailing Factor (

    
    ):  0.8 – 1.2. (If > 1.5, replace the column or increase mobile phase buffer conc).
    
  • Precision: %RSD of peak area < 1.0% for 5 replicate injections.

Troubleshooting Guide
  • Problem: Doublet peak for the main compound.

    • Cause: Sample solvent too strong (100% ACN).

    • Fix: Dilute sample 50:50 with water before injection.

  • Problem: Drifting baseline at 230 nm.

    • Cause: Phosphoric acid quality or "Ghost peaks" from water.

    • Fix: Use HPLC-grade additives and fresh Milli-Q water.

References

  • Sielc Technologies. (2018). Separation of 5-Bromobenzo-1,3-dioxole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (2019).[1] Supporting Information: Synthesis and purification of halogenated porphyrins via RP-HPLC. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-iodobenzo[d][1,3]dioxole
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-iodobenzo[d][1,3]dioxole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.